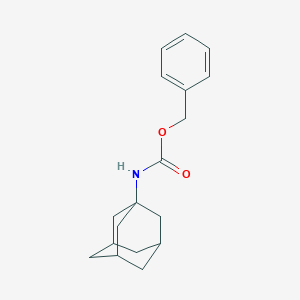

benzyl N-(1-adamantyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-(1-adamantyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The adamantyl group in this compound provides unique steric and electronic properties, making it an interesting subject for research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-adamantyl)carbamate typically involves the reaction of 1-adamantylamine with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

1-Adamantylamine+Benzyl chloroformate→Benzyl N-(1-adamantyl)carbamate+HCl

Industrial Production Methods

Industrial production methods for carbamates often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl N-(1-adamantyl)carbamate can undergo various chemical reactions, including:

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 1-adamantylamine and benzyl alcohol.

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

Hydrolysis: 1-Adamantylamine and benzyl alcohol.

Oxidation: Benzaldehyde or benzoic acid.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Protecting Group : Benzyl N-(1-adamantyl)carbamate serves as a protecting group for amines in peptide synthesis, facilitating the synthesis of complex organic molecules by preventing unwanted reactions during subsequent steps .

- Reactivity Studies : The compound can undergo hydrolysis, oxidation, and substitution reactions, making it versatile in synthetic organic chemistry. For example, hydrolysis yields 1-adamantylamine and benzyl alcohol.

Biology

- Drug Delivery Systems : The stability and unique properties of the adamantyl group make this compound a candidate for drug delivery systems. Its bulky structure can enhance membrane permeability and binding selectivity .

- Interaction Studies : Research has indicated that this compound exhibits significant binding affinity with various biological targets, potentially influencing therapeutic efficacy in drug design.

Medicine

- Therapeutic Applications : this compound has been investigated for antiviral and anticancer activities. For instance, studies have shown that carbamates can enhance cellular activity against specific toxins, such as botulinum neurotoxin, demonstrating protective effects in neuronal cells .

- Prodrug Strategies : As a prodrug, it can improve the pharmacokinetic properties of active compounds by enhancing their stability and cellular uptake .

Case Study 1: Antibotulinum Activity

Research demonstrated that this compound exhibited about 50% inhibition of SNAP-25 cleavage in neuronal cells exposed to botulinum neurotoxin. This highlights its potential role as an inhibitor in neurotoxic conditions .

Case Study 2: Drug Design

In drug design contexts, studies have explored the use of carbamates like this compound as scaffolds for developing new therapeutic agents targeting specific diseases. The adamantyl moiety enhances binding selectivity to biological receptors, improving drug efficacy .

Mécanisme D'action

The mechanism of action of benzyl N-(1-adamantyl)carbamate involves the interaction of the carbamate group with various molecular targets. The adamantyl group provides steric hindrance, which can influence the reactivity and binding affinity of the compound. The carbamate group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl N-(2-adamantyl)carbamate: Similar structure but with the adamantyl group in a different position.

Benzyl N-(1-adamantyl)urea: Similar structure but with a urea group instead of a carbamate group.

Uniqueness

Benzyl N-(1-adamantyl)carbamate is unique due to the specific positioning of the adamantyl group, which provides distinct steric and electronic properties. This makes it particularly useful in applications where stability and reactivity are important .

Activité Biologique

Benzyl N-(1-adamantyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and drug design due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant research findings.

Synthetic Routes:

The synthesis of this compound typically involves the reaction of 1-adamantylamine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction can be summarized as follows:

This method is effective for producing high yields of the compound, which can be further purified using standard techniques such as recrystallization or chromatography.

Chemical Properties:

- Molecular Formula: C_{16}H_{21}N_{1}O_{2}

- Molecular Weight: 273.35 g/mol

- Solubility: Soluble in organic solvents like ethanol and dichloromethane.

The biological activity of this compound is largely attributed to its adamantyl group, which provides steric hindrance and enhances binding affinity to various biological targets. The carbamate moiety allows for hydrogen bonding interactions with proteins and other biomolecules, potentially influencing their activity .

Antiviral and Anticancer Activity

Research has indicated that compounds containing adamantyl groups exhibit significant antiviral and anticancer properties. For instance, studies have shown that derivatives with adamantane structures can act as selective antagonists for NMDA receptors, which are implicated in neurodegenerative diseases . Additionally, some studies suggest that this compound may inhibit tumor growth in specific cancer cell lines, although detailed mechanisms remain to be fully elucidated .

Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound's structure allows it to interact with the active site of AChE, potentially leading to increased levels of acetylcholine in synaptic clefts, which could enhance cognitive functions or provide therapeutic effects in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

Applications in Drug Design

This compound serves as a valuable scaffold in medicinal chemistry. Its unique properties allow it to be utilized as:

Propriétés

IUPAC Name |

benzyl N-(1-adamantyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c20-17(21-12-13-4-2-1-3-5-13)19-18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,14-16H,6-12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMVVBWEECQCGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.